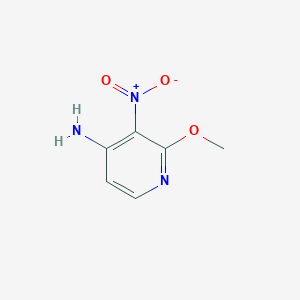

2-Methoxy-3-nitropyridin-4-amine

Description

Significance of Substituted Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

Substituted pyridine scaffolds are of paramount importance in the fields of organic and medicinal chemistry. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a key structural motif found in numerous natural products, including alkaloids and vitamins. nih.govnih.gov Its presence in more than 7000 existing drug molecules underscores its significance. google.com The nitrogen atom in the pyridine ring imparts polarity and allows for ionization, which can enhance the solubility and bioavailability of less soluble compounds. google.com

The versatility of the pyridine scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of steric and electronic properties. This adaptability is crucial in drug design, where precise interactions with biological targets are necessary. nih.gov Consequently, pyridine derivatives have been successfully developed as antibacterial, antiviral, and anticancer agents. nih.gov The therapeutic potential of these scaffolds is vast, with ongoing research continually uncovering new applications. nih.gov

Overview of Nitropyridine and Aminopyridine Derivatives in Contemporary Research

Among the myriad of substituted pyridines, nitropyridines and aminopyridines are two classes that have garnered considerable attention in contemporary research. The introduction of a nitro group (NO₂) into the pyridine ring, creating a nitropyridine, significantly alters its electronic properties, making the ring more susceptible to nucleophilic substitution. nih.gov This feature makes nitropyridines valuable intermediates in the synthesis of a wide range of more complex molecules. nih.gov They are used as precursors for creating bioactive compounds, including kinase inhibitors and have been investigated for their potential as energetic materials. nih.govguidechem.com

Aminopyridines, which feature an amino group (NH₂) on the pyridine ring, are also crucial in medicinal chemistry. clockss.org They exist in three isomeric forms (2-amino, 3-amino, and 4-aminopyridine) and are known to interact with various enzymes and receptors, leading to a broad spectrum of biological activities. clockss.org Aminopyridines serve as foundational building blocks for the synthesis of new therapeutic agents and are investigated for their roles in treating a variety of disorders. clockss.org The development of efficient synthetic methods for aminopyridine derivatives remains an active area of research. clockss.org

Contextualizing 2-Methoxy-3-nitropyridin-4-amine within Pyridine Chemistry

This compound is a multi-substituted pyridine derivative that incorporates functional groups from both the nitropyridine and aminopyridine families, in addition to a methoxy (B1213986) group. Its structure suggests it is primarily a research chemical, likely used as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical or material science applications.

The physicochemical properties of this compound are presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₃ | guidechem.com |

| Molecular Weight | 169.14 g/mol | guidechem.com |

| Appearance | Solid | cymitquimica.com |

| Boiling Point | 370.3°C at 760 mmHg | guidechem.com |

| Flash Point | 177.7°C | guidechem.com |

| Density | 1.4 g/cm³ | guidechem.com |

| Refractive Index | 1.608 | guidechem.com |

The synthesis of this specific compound is not widely documented in mainstream scientific literature, suggesting it is likely produced on demand by specialized chemical suppliers. synchem.de However, its synthesis can be inferred from established methods for related compounds. For instance, the synthesis of related aminonitropyridines often involves the nitration of an aminopyridine precursor, followed by other functional group manipulations. The synthesis of 2-amino-6-methoxy-3-nitropyridine, for example, can be achieved through the methoxylation of 2-amino-6-chloro-3-nitropyridine. google.com Another related compound, 4-Methyl-3-nitropyridin-2-amine, is synthesized by the nitration of 2-Amino-4-picoline using a mixture of nitric and sulfuric acids. nih.gov

The reactivity of this compound is dictated by its three substituents. The amino group can act as a nucleophile or a base, and its reactivity can be modulated by the electronic effects of the other groups. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, potentially allowing for the displacement of a suitable leaving group. The methoxy group is an electron-donating group that can influence the regioselectivity of reactions. This combination of functional groups makes this compound a versatile intermediate for creating diverse molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-6-5(9(10)11)4(7)2-3-8-6/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADFTCGTAKIZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00516050 | |

| Record name | 2-Methoxy-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33623-16-4 | |

| Record name | 2-Methoxy-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Chemistry and Reactivity Profile of 2 Methoxy 3 Nitropyridin 4 Amine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic attack, a tendency that is significantly enhanced by the presence of the strongly electron-withdrawing nitro group. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions at specific positions.

Reactivity at the Methoxy (B1213986) Group Position (e.g., Etherifications)

The methoxy group at the C2 position of the pyridine ring can be displaced by various nucleophiles. While not as activated as a halogen, its departure can be facilitated, especially in the presence of an activating group like the nitro substituent at the C3 position. The reactivity of methoxy groups in methoxypyridines allows for transformations such as etherifications, where the methoxy group is replaced by another alkoxy group, or aminations. cdnsciencepub.comntu.edu.sg

For instance, studies on related methoxynitropyridines have shown that the methoxy group can be substituted by other functional groups through nucleophilic substitution reactions. The reaction of 4-methoxy-3-nitropyridine (B17402) with o-toluidine, for example, results in the displacement of the methoxy group to yield N-(3-nitropyridyl-4)-o-toluidine. cdnsciencepub.com This type of reaction underscores the potential for functionalizing the C2 position of 2-methoxy-3-nitropyridin-4-amine by displacing the methoxy group with various nucleophiles to create a library of substituted pyridine derivatives.

Reactivity at the Nitro-Substituted Position (e.g., Nitro Group as Leaving Group)

The nitro group is a particularly effective activating group for nucleophilic aromatic substitution and can itself serve as a leaving group. mdpi.comwikipedia.org The electron-withdrawing nature of the nitro group makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. This reactivity is prominent in nitropyridine systems. mdpi.comresearchgate.net

Research has demonstrated that the nitro group in compounds like methyl 3-nitropyridine-4-carboxylate can be successfully displaced by a variety of nucleophiles, including fluoride (B91410) ions and heteroatomic nucleophiles based on oxygen, nitrogen, and sulfur. mdpi.com This "nitro group substitution" can be a superior alternative to traditional multi-step procedures involving diazonium salts. researchgate.net In the context of this compound, the C3 position, bearing the nitro group, is a prime site for such substitutions, allowing for the direct introduction of diverse functionalities. Studies on related 3-nitropyridines show that the nitro group can be selectively substituted by sulfur nucleophiles even when other potential leaving groups are present. nih.gov

Redox Chemistry of Pyridine Derivatives Bearing Nitro and Methoxy Groups

The redox chemistry of this compound is primarily centered on the nitro group, which is readily reducible to an amino group. This transformation is a cornerstone in the synthesis of many complex molecules.

Selective Reduction of the Nitro Moiety to an Amine

The reduction of a nitro group to an amine is a fundamental and widely utilized transformation in organic synthesis. sci-hub.st This reaction is crucial as it converts an electron-withdrawing group into an electron-donating group, fundamentally altering the electronic properties of the pyridine ring and providing a handle for further functionalization.

A variety of methods exist for the chemoselective reduction of aromatic nitro compounds, tolerating a wide range of other functional groups. organic-chemistry.org Common reducing agents include metal catalysts with hydrogen gas (catalytic hydrogenation), metal hydrides, and transfer hydrogenation reagents. sci-hub.storganic-chemistry.org For instance, sodium borohydride, typically a mild reducing agent, can be activated by transition metal complexes like Ni(PPh₃)₄ to effectively reduce nitro compounds to their corresponding amines. jsynthchem.com Another approach involves electrochemical reduction in an acidic solution, which has been applied to 3-nitropyridines to yield 3-aminopyridines. google.com

In the case of this compound, the selective reduction of the C3-nitro group would yield 2-methoxy-pyridine-3,4-diamine. This diamine product is a valuable intermediate for the synthesis of fused heterocyclic systems, such as imidazopyridines.

| Reaction Type | Reagent/Conditions | Product | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Amine | High efficiency, potential for dehalogenation if present. sci-hub.st |

| Metal Hydride Reduction | NaBH₄/Ni(PPh₃)₄ | Amine | Enhanced reactivity of NaBH₄, mild conditions. jsynthchem.com |

| Transfer Hydrogenation | Formic acid, Iron catalyst | Amine | Base-free conditions, good functional group tolerance. organic-chemistry.org |

| Electrochemical Reduction | Acidic solution | Amine | Can simultaneously introduce other nucleophilic groups. google.com |

Palladium-Catalyzed Transformative Reactions

Palladium catalysis has revolutionized C-C and C-heteroatom bond formation. In recent years, the use of nitroarenes as electrophilic coupling partners in these reactions has gained significant traction, offering an alternative to the more common aryl halides. acs.orgacs.orgyidu.edu.cn

Denitrative Amination with N–H Heteroarenes

Palladium-catalyzed denitrative coupling reactions enable the direct functionalization of the C-NO₂ bond. acs.orgresearchgate.net This approach avoids the multi-step synthesis often required to prepare aryl halide precursors from nitroarenes. researchgate.net The key to these challenging transformations often lies in the design of highly active palladium catalysts, frequently employing specialized N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands like BrettPhos. acs.orgacs.org

The denitrative amination of nitroarenes, a reaction analogous to the Buchwald-Hartwig amination, allows for the formation of C-N bonds by coupling a nitroarene with an amine. acs.org This methodology has been successfully applied to a broad range of nitroarenes, including heteroarenes, and various amines, including primary and secondary (hetero)aryl amines and aliphatic amines. acs.orgacs.org The reaction typically proceeds via oxidative addition of the palladium catalyst to the C-NO₂ bond, followed by reaction with the amine and subsequent reductive elimination to afford the aminated product. acs.org

For this compound, a palladium-catalyzed denitrative amination with an N–H heteroarene would lead to the formation of a new C-N bond at the C3 position, directly linking the pyridine core to another heterocyclic system.

| Catalyst System | Coupling Partner | Reaction Type | Significance |

| Pd(acac)₂ / BrettPhos | Amines | Buchwald-Hartwig type Amination | Direct C-N bond formation from nitroarenes. acs.org |

| Palladium / NHC Ligand | Amines | C-N Coupling | Broad substrate scope, applicable to various amines. acs.org |

| Pd(acac)₂ / BrettPhos | Arylboronic acids | Suzuki-Miyaura Coupling | C-C bond formation, synthesis of biaryls. acs.org |

| Pd(en)(NO₃)₂ / BrettPhos | Terminal alkynes | Sonogashira Coupling | C-C bond formation, synthesis of aryl alkynes. acs.org |

Investigations into Rearrangement Reactions

The rearrangement of methoxypyridines to their corresponding N-methylpyridone isomers is a well-studied thermal or acid-catalyzed reaction. Research has specifically compared the reactivity of 2-methoxy-3-nitropyridine (B1295690) and 4-methoxy-3-nitropyridine in this context. cdnsciencepub.comcdnsciencepub.com This type of rearrangement is influenced by the position of the substituents on the pyridine ring.

The methylation of the precursor, 2-hydroxy-3-nitropyridine (B160883), can lead to two different products depending on the reaction conditions: the O-methylated product, 2-methoxy-3-nitropyridine, or the N-methylated product, N-methyl-3-nitro-2-pyridone. cdnsciencepub.comcdnsciencepub.com This competition between N- and O-alkylation is a common feature in the chemistry of hydroxypyridines. The pyridone structure is often the thermodynamically more stable isomer. Studies on the methylation of the potassium salt of 2-hydroxy-3-nitropyridine with methyl sulphate have shown that the pyridone (N-methyl-3-nitro-2-pyridone) is the main product. cdnsciencepub.com

| Precursor | Methylation Product(s) | Reference |

| 2-Hydroxy-3-nitropyridine | 2-Methoxy-3-nitropyridine (O-methylation) | cdnsciencepub.comcdnsciencepub.com |

| 2-Hydroxy-3-nitropyridine | N-Methyl-3-nitro-2-pyridone (N-methylation) | cdnsciencepub.comcdnsciencepub.com |

This table illustrates the alternative products from the methylation of 2-hydroxy-3-nitropyridine.

Studies on Complex Reaction Pathways and Intermediates

Nucleophilic attack on electron-deficient aromatic rings like nitropyridines often proceeds through a discrete intermediate known as a Meisenheimer complex. This intermediate is a resonance-stabilized, negatively charged species. In the nitration of pyridines with dinitrogen pentoxide, the reaction mechanism involves the formation of intermediates such as N-nitro-dihydropyridine-sulfonates, which are analogous in structure and principle to Meisenheimer complexes. ntnu.no

Similarly, the reaction of 1-methyl-3,5-dinitro-2-pyridone with ketones and ammonium (B1175870) acetate (B1210297) can lead to bicyclic intermediates. nih.gov These intermediates are formed by the insertion of the ketone and a nitrogen source between the N1 and C2 positions of the pyridone ring. Although not always explicitly named as such, these adducts represent kinetically controlled products characteristic of the initial stages of nucleophilic addition to highly electrophilic heterocyclic systems, a key feature of Meisenheimer-type intermediates. nih.gov

The malonation reaction, involving the introduction of a malonate group, is a valuable C-C bond-forming reaction. However, its success is highly dependent on the substitution pattern of the nitropyridine substrate. Studies have shown that attempts to perform malonation on 4-methoxy-3-nitropyridine and 2-chloro-3-nitropyridine (B167233) were unsuccessful, resulting only in decomposition products. cdnsciencepub.comcdnsciencepub.com The high reactivity of the methoxy group in 4-methoxy-3-nitropyridine was noted as a contributing factor to this failure. cdnsciencepub.com

In contrast, the malonation of 2-chloro-5-nitropyridine (B43025) with diethyl alkylmalonates proceeds in good yields. cdnsciencepub.comcdnsciencepub.com This highlights the delicate balance of activation required for a successful reaction. The nitro group in the 5-position sufficiently activates the ring for nucleophilic substitution of the chlorine at the 2-position by the sodiomalonate, without leading to unwanted side reactions or decomposition.

| Nitropyridine Substrate | Malonation Outcome | Reference |

| 4-Methoxy-3-nitropyridine | Failed (Decomposition) | cdnsciencepub.comcdnsciencepub.com |

| 2-Chloro-3-nitropyridine | Failed (Decomposition) | cdnsciencepub.comcdnsciencepub.com |

| 2-Chloro-5-nitropyridine | Successful | cdnsciencepub.comcdnsciencepub.com |

This table summarizes the varied outcomes of malonation reactions with different substituted nitropyridines.

The chemistry of nitroarenes has expanded beyond their use as simple precursors to amines or as activating groups for SNAr. nih.gov Modern synthetic methods now focus on transformative reactions that involve the direct manipulation of the nitro group, including C-N bond cleavage and skeletal editing. nih.govbohrium.com Skeletal editing, in particular, offers a powerful strategy for modifying the core ring structure of a molecule, allowing for the insertion, deletion, or swapping of atoms. acs.orgchemistryworld.com

In this context, nitroarenes can serve as precursors to highly reactive nitrene intermediates. bohrium.comdp.tech These nitrenes can then participate in ring-expansion or atom-insertion reactions, enabling the conversion of one heterocyclic system into another. For example, this strategy has been used to expand five-membered N-heterocycles into six-membered rings. acs.org The cleavage of C-N bonds in primary amines has also been developed as a strategy for synthesizing multi-substituted pyridines and pyrroles. researchgate.netrsc.org These advanced methodologies showcase the potential to use the foundational chemistry of compounds like this compound as a starting point for complex molecular engineering and diversification. nih.govorganic-chemistry.org

Research Applications and Biological Investigations Involving 2 Methoxy 3 Nitropyridin 4 Amine and Its Derivatives

Applications in Advanced Organic Synthesis

The strategic placement of functional groups on the pyridine (B92270) core of 2-Methoxy-3-nitropyridin-4-amine makes it a valuable precursor in the synthesis of complex molecules.

As a Versatile Building Block for Diverse Organic Compounds

This compound serves as a fundamental building block in the construction of a variety of organic structures. cymitquimica.combldpharm.com Its chemical properties allow for its use in the synthesis of more complex molecules, including those with heterocyclic systems. The presence of the amine, methoxy (B1213986), and nitro groups offers multiple reaction sites, enabling chemists to introduce a range of functionalities and build intricate molecular architectures. This compound is categorized as a heterocyclic building block, specifically a pyridine, and is also classified under organic building blocks containing nitro and ether functionalities. bldpharm.combldpharm.com

Contribution to Novel Synthetic Pathways for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. This compound and its derivatives are instrumental in forging new synthetic routes to these valuable scaffolds. nih.gov For instance, derivatives of nitropyridine have been utilized in the synthesis of imidazo[1,2-a]pyridines and indoles. nih.gov These rearrangements are considered generally applicable for creating imidazo (B10784944) heterocycles and indoles, which are key intermediates for polycyclic heterocycles with potential pharmaceutical applications. nih.gov The reactivity of the nitropyridine moiety allows for transformations that lead to the formation of fused heterocyclic systems, expanding the accessible chemical space for drug discovery.

Research in Pharmaceutical and Medicinal Chemistry

The exploration of this compound and its derivatives has yielded promising insights into their biological activities and therapeutic potential. cymitquimica.comnih.gov

Exploration of Biological Activities and Therapeutic Potential

The core structure of this compound has been a springboard for the design and synthesis of molecules with a range of biological effects. cymitquimica.comnih.gov Nitropyridine derivatives, in general, have demonstrated a wide spectrum of biological activities, including anticancer and antifungal properties. nih.gov The inherent ability of the nitrogen atom in heterocyclic compounds to form hydrogen bonds and engage in various weak interactions with biological targets makes them attractive scaffolds for drug candidates. nih.gov

Derivatives of nitropyridines have been investigated as inhibitors of various enzymes, a key strategy in the development of new therapeutic agents. For example, nitropyridine-containing compounds have been synthesized and evaluated as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase. nih.gov In one study, the most potent compounds inhibited JAK2 with IC50 values in the range of 8.5–12.2 µM. nih.gov Another area of focus has been the inhibition of glycogen (B147801) synthase kinase-3 (GSK3), where novel series of heterocyclic compounds derived from nitropyridines have shown significant activity. nih.gov The most active GSK3 inhibitor from one such series exhibited an IC50 of 8 nM. nih.gov Furthermore, 3-nitropyridylpiperazine derivatives have been synthesized and assessed as potential urease inhibitors for treating gastric diseases, with the most promising compounds showing IC50 values around 2.0–2.3 μM against jack bean urease. nih.gov

The ability of compounds to bind to specific biological receptors is a critical aspect of their mechanism of action. Research into derivatives of 2-aminopyridine (B139424) has focused on their binding affinity to nitric oxide synthases (NOSs). nih.gov By designing and synthesizing various 2-aminopyridine derivatives, researchers have aimed to improve their potency and selectivity for human neuronal nitric oxide synthase (nNOS). nih.gov One such compound demonstrated Ki values of 24 and 55 nM for rat and human nNOS, respectively, highlighting the potential to develop selective inhibitors. nih.gov The nitrogen atom within the pyridine ring plays a crucial role in these interactions, often acting as a hydrogen bond acceptor to enhance binding with biological molecules. nih.gov

Modulation of Gene Expression and Cellular Metabolism

Derivatives of this compound have been investigated for their potential to modulate gene expression and cellular metabolism. For instance, certain nitropyridine derivatives have been explored in the synthesis of compounds that inhibit glycogen synthase kinase-3 (GSK3). nih.gov GSK3 is a key enzyme involved in various signaling pathways that regulate cellular processes, including metabolism. Inhibition of GSK3 can have profound effects on gene expression and metabolic pathways. nih.gov

Influence on Oxidative Stress Responses and Signaling Pathways

The influence of nitropyridine derivatives on oxidative stress responses and signaling pathways is an active area of research. While direct studies on this compound are limited, related compounds have been shown to be involved in processes that could impact cellular redox balance. For example, the synthesis of certain heterocyclic compounds using nitropyridine precursors has led to the development of molecules that interact with key signaling kinases, which can, in turn, influence cellular responses to oxidative stress. nih.gov

Antitumor and Anticancer Agent Development

A significant area of application for this compound and its analogs is in the development of antitumor and anticancer agents. nih.govcymitquimica.comsigmaaldrich.com Nitropyridine derivatives serve as crucial intermediates in the synthesis of various compounds with demonstrated anticancer properties. nih.govmdpi.com

For example, 2-amino-5-nitropyridine (B18323) has been utilized to synthesize nitropyridine-linked 4-arylidenethiazolidin-4-ones, which have shown potential as anticancer agents. nih.gov Additionally, derivatives have been used to create 3,6-diazaphenothiazines, which have been investigated for their antitumor activity. nih.gov The synthesis of novel 2,4-diarylaminopyrimidine derivatives bearing a specific urea (B33335) moiety has also been explored for their potential as anaplastic lymphoma kinase (ALK) inhibitors, a target in cancer therapy. nih.gov Furthermore, metal complexes of Schiff bases derived from related aminopyridines have been synthesized and evaluated for their antiproliferative activity against human colorectal carcinoma cell lines. nih.gov

Table 1: Examples of this compound Derivatives in Antitumor Research

| Derivative Class | Target/Mechanism | Cancer Cell Line | Reference |

|---|---|---|---|

| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | Not specified | Not specified | nih.gov |

| 3,6-Diazaphenothiazines | Antitumor activity | Not specified | nih.gov |

| 2,4-Diarylaminopyrimidines | ALK inhibitors | H3122, Karpas-299 | nih.gov |

| Metal complexes of Schiff bases | Antiproliferative | HCT116 | nih.gov |

Antiviral and Anti-Neurodegenerative Research Applications

Nitropyridine derivatives, including those related to this compound, have found applications in antiviral and anti-neurodegenerative research. nih.gov For instance, 2-chloro-3-nitropyridine (B167233) has been used as a starting material for the synthesis of novel acyclic phosphonate (B1237965) nucleotide analogs. nih.gov These analogs have been tested for their antiviral activity against a range of DNA and RNA viruses. nih.gov

In the context of neurodegenerative diseases, derivatives of nitropyridines have been used in the development of imaging agents. Specifically, a radiolabeled compound has been synthesized from a 4-nitropyridine-N-oxide derivative and has shown promise as a potential PET tracer for detecting demyelinated lesions in the brain, which are characteristic of diseases like multiple sclerosis. nih.gov

Synthesis of Kinase Inhibitors (e.g., Janus Kinase 2, DNA-dependent Protein Kinase)

A prominent application of this compound and its related structures is in the synthesis of kinase inhibitors, which are crucial for treating various diseases, including cancer and inflammatory conditions. nih.gov

Janus Kinase 2 (JAK2) Inhibitors : A number of potent Janus kinase 2 (JAK2) inhibitors have been synthesized using nitropyridine derivatives. nih.gov For example, 2-chloro-5-methyl-3-nitropyridine (B188117) was a key starting material in a synthesis that yielded compounds capable of inhibiting JAK2 with IC50 values in the micromolar range. nih.gov

DNA-dependent Protein Kinase (DNA-PK) Inhibitors : An efficient synthesis of a highly selective DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648, was developed using 2-amino-4-methyl-5-nitropyridine (B42881) as the starting compound. nih.gov DNA-PK is a critical enzyme in the DNA damage response, and its inhibition can enhance the efficacy of radiation and certain chemotherapies.

Other Kinase Inhibitors : Nitropyridine derivatives have also been instrumental in developing inhibitors for other kinases. For example, they have been used to synthesize novel inhibitors of glycogen synthase kinase-3 (GSK3) and have been part of fragment libraries for identifying inhibitors of mitotic kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.govnih.gov

Table 2: Kinase Inhibitors Derived from Nitropyridines

| Kinase Target | Starting Nitropyridine Derivative | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Janus Kinase 2 (JAK2) | 2-Chloro-5-methyl-3-nitropyridine | 8.5–12.2 µM | nih.gov |

| DNA-dependent Protein Kinase (DNA-PK) | 2-Amino-4-methyl-5-nitropyridine | Not specified | nih.gov |

| Glycogen Synthase Kinase-3 (GSK3) | 2,6-Dichloro-3-nitropyridine | 8 nM | nih.gov |

Antimalarial Activity Studies

Derivatives of nitropyridines have been investigated for their potential as antimalarial agents. nih.gov Research in this area has involved the synthesis of nitropyridine-based compounds and evaluation of their activity against the parasites that cause malaria. mdpi.com Specific compounds have demonstrated significant inhibitory activity, with some showing IC50 values below 5 nM. mdpi.com

Antimicrobial Investigations

The antimicrobial properties of compounds derived from nitropyridines have also been a focus of research. nih.gov For instance, the synthesis of pyridoxazinone derivatives from 3-hydroxy-2-nitropyridine (B88870) has yielded compounds with activity against various fungal and bacterial strains. nih.gov One such derivative showed a minimum inhibitory concentration (MIC) of 62.5 μg/mL against Candida albicans, Candida glabrata, and Candida tropicalis, and even higher antibacterial activity against Enterococcus faecalis (MIC 7.8 μg/mL) and Staphylococcus aureus (MIC 31.2 μg/mL). nih.gov Furthermore, metal complexes of ligands derived from 2-amino-5-nitropyridine have demonstrated antimicrobial activity against bacteria such as S. aureus and B. subtilis. mdpi.com Derivatives of 2-methoxy-3-cyanopyridine and 2-amino-3-cyanopyridine (B104079) have also been synthesized and assayed for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net

Molecular Docking Studies for Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein. In the context of derivatives of this compound, molecular docking studies have been employed to explore their potential as therapeutic agents. These studies provide insights into the structure-activity relationships and guide the design of more potent and selective drug candidates. Pyridine derivatives, in general, are recognized for their diverse biological activities, including applications in pharmaceuticals. niscair.res.in

Prediction of Ligand-Protein Interactions (e.g., DNA Topoisomerase 2-alpha)

While specific molecular docking studies focusing exclusively on this compound with DNA topoisomerase II-alpha (TOP2A) are not extensively documented in publicly available research, the broader class of pyridine and related heterocyclic derivatives has been a subject of such investigations for their potential as anticancer agents targeting this enzyme. nih.govimist.ma DNA topoisomerase II-alpha is a crucial enzyme that regulates the topology of DNA and is highly expressed in rapidly proliferating cancer cells, making it a validated target for cancer chemotherapy. nih.govresearchgate.net

In-silico simulations of various ligands with TOP2A have revealed key interaction patterns. For instance, studies on thiosemicarbazide-based ligands show that their interaction with human DNA topoisomerase II is maintained through aromatic moieties and intensive interactions of the core structure with DNA fragments within the enzyme's catalytic site. nih.gov Similarly, docking studies with δ-carboline derivatives have been used to design potential TOP2A inhibitors, with the goal of achieving a good fit within the active site. nih.gov These studies often involve creating a library of related compounds and using computational tools like AutoDock Vina in PyRx to predict binding affinities and modes. niscair.res.in The insights gained from such analyses on related structures can inform the potential binding behavior of this compound derivatives.

Table 1: Molecular Docking Parameters for Representative Ligand-Protein Interactions

| Ligand Class | Target Protein | Key Interacting Residues (Example) | Software Used | Predicted Binding Energy (Example Range) |

|---|---|---|---|---|

| Pyrimidine Derivatives | Cyclin-Dependent Kinase 2 (1HCK) | THR 165, GLU 12, LYS 33 | Not Specified | -7.4 to -7.9 kcal/mol nih.gov |

| Thiosemicarbazide Derivatives | Human DNA Topoisomerase IIα | Interacts with DNA in catalytic site nih.gov | Not Specified | Not Specified |

| δ-Carboline Derivatives | α-Topoisomerase II | Not Specified | Not Specified | Not Specified |

Applications in Radiopharmaceutical Chemistry (e.g., PET Imaging Tracers)

While direct applications of this compound in radiopharmaceutical chemistry are not widely reported, a closely related analogue, 3-methoxy-4-aminopyridine, has been successfully developed as a PET imaging tracer. nih.gov Specifically, a carbon-11 (B1219553) labeled version, [11C]3MeO4AP, has been synthesized and evaluated as a novel tracer for imaging potassium channels in the central nervous system. nih.gov

The loss of the myelin sheath in neurological diseases often leads to the uncovering of axonal potassium channels. PET tracers that can detect and quantify these changes are valuable for understanding disease progression and monitoring treatment. nih.gov The development of [11C]3MeO4AP, a 11C-labeled version of the potassium channel tracer [18F]3F4AP, offers the advantage of allowing multiple scans on the same day due to the shorter half-life of carbon-11. nih.gov

Studies in non-human primates have shown that [11C]3MeO4AP is brain permeable, metabolically stable, and has high plasma availability. Its distribution volumes correlate highly with those of [18F]3F4AP, confirming they share a common target. Furthermore, [11C]3MeO4AP exhibits slower washout, suggesting stronger binding, and is highly sensitive to focal brain injuries, making it a promising radioligand for imaging demyelinated lesions. nih.gov The successful development of this tracer highlights the potential of the methoxy-aminopyridine scaffold, found in this compound, for creating novel PET imaging agents. nih.gov

Contributions to Agricultural Chemistry Research

Pyridine derivatives are integral to agricultural research and product development, finding use in a variety of agrochemicals. niscair.res.in

Intermediate in the Development of Agrochemicals

The chemical structure of this compound, featuring a substituted pyridine ring, makes it a plausible intermediate in the synthesis of more complex agrochemicals. The nitropyridine moiety is a common feature in various biologically active molecules used in agriculture. While specific pathways detailing the use of this compound as a starting material for commercial agrochemicals are proprietary and not always in the public domain, the synthesis of related compounds for agricultural applications is well-established. niscair.res.in

Formulation of Pesticides and Herbicides

Pyridine-based compounds are active ingredients in numerous herbicides and pesticides. For instance, 2,4-D amine is a selective herbicide used for the control of broadleaf weeds in various crops and non-crop areas. alligare.comepa.gov These formulations are typically water-dilutable amines designed for specific applications. alligare.com The general class of aminopyridines has been investigated for herbicidal activity. While direct evidence of this compound being formulated into a final pesticide or herbicide product is scarce in available literature, its structural motifs are present in compounds developed for such purposes. The formulation of such chemicals often involves mixing the active ingredient with water and sometimes adjuvants like oils or wetting agents to enhance effectiveness. epa.gov

Material Science Research Applications

The application of this compound in material science is an emerging area of research. Pyridine derivatives are known to be used as non-linear materials and photochemicals. niscair.res.in Some form acceptor fragments in materials with large optical non-linearity. niscair.res.in While specific studies on this compound for material science applications are not prominent, the inherent properties of the nitropyridine structure suggest potential for investigation in areas such as organic electronics, nonlinear optics, or as a building block for functional polymers.

Role in the Synthesis of Advanced Polymers and Coatings

While specific documented instances of this compound in the synthesis of advanced polymers and coatings are not extensively reported in publicly available literature, the structural characteristics of the molecule suggest its potential as a valuable monomer or additive in polymer chemistry. Pyridine derivatives are a significant class of heterocyclic compounds utilized as building blocks in the creation of functional polymers due to their inherent chemical properties.

The amine group on the pyridine ring of this compound can serve as a reactive site for polymerization reactions. For instance, it can undergo reactions with compounds containing carboxylic acid or acyl chloride functional groups to form polyamide chains. These polyamides could exhibit unique thermal and mechanical properties influenced by the rigid pyridine backbone and the polar nitro and methoxy substituents.

Furthermore, the presence of the nitro group, a strong electron-withdrawing group, can enhance the thermal stability and modify the electronic properties of polymers incorporating this moiety. This could be advantageous in the formulation of specialized coatings that require high-temperature resistance or specific conductive or dielectric properties. The methoxy group can also influence the solubility and processing characteristics of the resulting polymers. The potential for this class of compounds in polymer science is an area that warrants further investigation to explore the synthesis of novel materials with tailored functionalities.

Analytical Chemistry Methodologies

In the field of analytical chemistry, the unique structure of this compound and its derivatives lends itself to potential applications in detection, quantification, and separation techniques.

The process of derivatization is a common strategy in analytical chemistry, particularly in high-performance liquid chromatography (HPLC), to enhance the detectability of analyte molecules. researchgate.net This involves chemically modifying the target compound with a reagent to attach a chromophore or fluorophore, which can then be easily detected by UV-Visible or fluorescence detectors. researchgate.net

While there is no specific evidence of this compound being used as a derivatizing agent, its chemical structure, which includes a nitro group that acts as a chromophore, suggests its potential for such applications. In theory, the amine group could be modified to react with specific functional groups on target analytes that are otherwise difficult to detect. The resulting derivative, now containing the nitropyridine moiety, would be readily quantifiable. Further research would be necessary to explore and validate this potential application.

The basic nature of the amine group in aminopyridine derivatives allows for their use in specific chromatographic separation techniques. nih.gov Cation-exchange chromatography, for example, is a method that separates molecules based on their net positive charge. nih.gov A study has demonstrated the use of a cation-exchange column for the efficient purification of 2-aminopyridine-derivatized oligosaccharides. nih.gov This principle can be extended to other aminopyridine compounds.

The amine group of this compound can be protonated to carry a positive charge, allowing it to interact with the negatively charged stationary phase of a cation-exchange column. This property can be exploited to develop methods for the separation and purification of this compound or to use it as a component in more complex separation strategies. HPLC methods have been developed for the analysis of pyridine and its derivatives, often utilizing reversed-phase columns where the polarity of the molecule influences its retention time. helixchrom.com The presence of the methoxy and nitro groups in addition to the amine group on this compound provides a unique polarity that can be leveraged for its separation and identification.

Biotransformation and Metabolic Research

The study of how microorganisms metabolize synthetic compounds is crucial for understanding their environmental fate and for potential applications in bioremediation and biocatalysis. Fungi of the genus Cunninghamella are known for their ability to metabolize a wide range of foreign compounds (xenobiotics) in a manner that often mimics mammalian metabolism. researchgate.netnih.gov

While direct studies on the biotransformation of this compound by Cunninghamella elegans are not available, research on structurally similar compounds provides significant insights into its likely metabolic fate. Cunninghamella elegans is known to possess cytochrome P450 monooxygenase systems that are responsible for a variety of oxidative metabolic reactions, including hydroxylation, N-demethylation, and N-oxidation. rsc.org

Investigations into the metabolism of various pyridine derivatives by Cunninghamella elegans have shown that the fungus can introduce hydroxyl groups onto the pyridine ring. nih.govworktribe.com For instance, studies on fluorophenyl pyridine carboxylic acids revealed that hydroxylation is a key metabolic pathway. nih.govworktribe.com

A study on the biotransformation of a closely related compound, 4-methyl-3-nitropyridin-2-amine, by Cunninghamella elegans demonstrated the formation of several metabolites. nih.gov The primary transformation pathways involved oxidation reactions at different positions of the molecule. The expected metabolic transformations of this compound by Cunninghamella elegans would likely involve similar oxidative pathways.

Table 1: Potential Metabolic Pathways for this compound based on Cunninghamella elegans Metabolism of Similar Compounds

| Metabolic Reaction | Potential Product |

| Hydroxylation | Hydroxylated derivatives on the pyridine ring |

| O-Demethylation | Conversion of the methoxy group to a hydroxyl group |

| N-Oxidation | Formation of a pyridine-N-oxide derivative |

| Reduction of Nitro Group | Conversion of the nitro group to an amino group |

These potential pathways are inferred from the known metabolic capabilities of Cunninghamella elegans and its action on other substituted pyridines. rsc.orgnih.govworktribe.com Further experimental studies would be required to isolate and identify the specific metabolites formed from the biotransformation of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-3-nitropyridin-4-amine, and how do reaction conditions influence product purity?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution. For example, reacting 2-chloro-3-nitropyridine with methoxide ions under controlled heating (423–433 K for 5 hours) yields methoxy-substituted derivatives . Microwave-assisted synthesis (e.g., 50–100 W, 10–30 min) can reduce reaction times and improve yields for similar nitro-pyridine compounds, though solvent choice (e.g., DMF vs. chloroform) critically affects byproduct formation . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound.

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-III (for visualization) is standard. For example, monoclinic systems (space group P21/n) with lattice parameters a = 7.3776 Å, b = 12.8673 Å, c = 7.3884 Å, and β = 104.364° have been reported for analogous nitro-pyridines. Hydrogen atoms are typically modeled using riding coordinates (C–H = 0.93–0.96 Å) with isotropic displacement parameters . Data collection on a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) ensures high-resolution structural validation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : NMR (400 MHz, CDCl) identifies methoxy ( 3.8–4.0 ppm) and aromatic protons ( 7.0–8.5 ppm). NMR confirms nitration ( 140–150 ppm for NO-adjacent carbons).

- IR : Strong absorption at ~1530 cm (asymmetric NO stretch) and ~1350 cm (symmetric NO) are diagnostic .

- MS : High-resolution ESI-MS ( [M+H]) calculates exact mass (e.g., CHNO: 153.15 g/mol) to confirm molecular integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways in nitro-pyridine synthesis?

- Methodological Answer : Competing nitration or over-alkylation can be minimized by:

- Temperature Control : Slow heating (1–2°C/min) to avoid exothermic side reactions.

- Catalysis : Using phase-transfer catalysts (e.g., TBAB) to enhance methoxide ion availability in biphasic systems .

- Microwave Assistance : Short bursts (5–10 min intervals) at 50–80°C improve regioselectivity in nitro-group positioning .

- Data Contradiction Analysis : Conflicting yields (e.g., 60% conventional vs. 85% microwave) may arise from incomplete solvent evaporation or humidity effects during workup, necessitating Karl Fischer titration for solvent residue quantification .

Q. How do computational methods aid in predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, nitro groups lower LUMO energies, enhancing electrophilic substitution susceptibility. Solvent effects (PCM model) refine dipole moment and polarizability estimates, which correlate with crystallization tendencies .

Q. What strategies resolve discrepancies in crystallographic data between experimental and computational models?

- Methodological Answer :

- Torsion Angle Analysis : Compare experimental (SCXRD) vs. DFT-optimized dihedral angles (e.g., methoxy group orientation). Deviations >5° suggest lattice packing forces not modeled in gas-phase computations .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain density functional mismatches .

Q. How is this compound integrated into multi-step syntheses of bioactive compounds?

- Methodological Answer : The amine group serves as a nucleophile in SNAr reactions. For instance, coupling with activated carbonyls (e.g., chloroacetyl chloride) forms amide intermediates for antimalarial or anticancer agents . Reductive amination (NaBH/AcOH) with aldehydes generates secondary amines, which are precursors to fluorinated pharmaceuticals (e.g., analogs of 3,5-Difluoro-4-methylpyridin-2-amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.